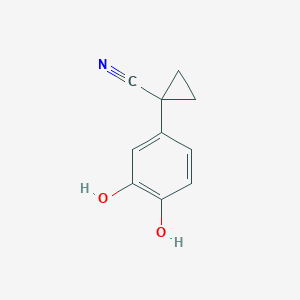
1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine
Descripción general
Descripción
Pyridinyl-triazole compounds are a class of organic compounds containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . These compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, involves condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Other methods include cross-coupling reactions, intramolecular condensations, and reactions based on α-diazo-β-keto esters and carboxylic acid hydrazides .Chemical Reactions Analysis
Pyridinyl-triazole compounds can undergo various chemical reactions. For example, photocatalytic reactions have been reported with 4-cyanopyridine and tertiary aliphatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinyl-triazole compounds can vary widely depending on their specific structure and substituents. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine: A Comprehensive Analysis
Biomedical Applications: This compound has shown potential in biomedical research, particularly in the development of antitumor agents. It is part of a class of compounds used as scaffolds for creating drugs targeting cancer cells .
Antibacterial and Antifungal Activity: The compound exhibits biological activity against certain types of bacteria and fungi, indicating its potential use in creating new antibiotics or antifungal medications.
Metabolic Studies: Derivatives of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine have been tested for oxidative metabolism in human and rat liver microsomes. This suggests its relevance in pharmacokinetic studies and drug development processes .
Material Synthesis: The compound has been used in hydrothermal synthesis processes, which could be relevant for material science research and development .
Antimalarial Research: Derivatives have also been identified as a novel antimalarial class through phenotypic screening, indicating its potential application in combating malaria .
Propiedades
IUPAC Name |
1-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUNVWEKYHLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

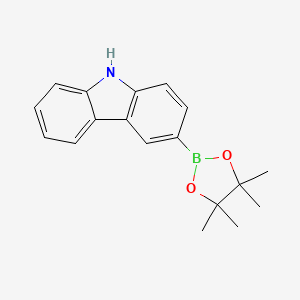
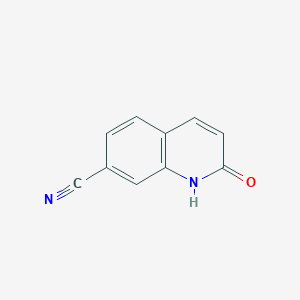

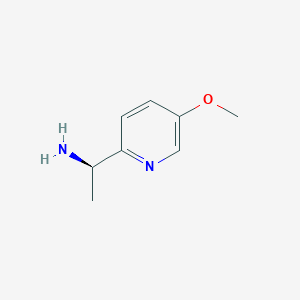
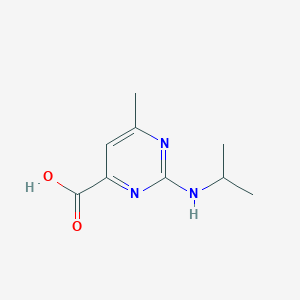
![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)

